molecular formula C18H22N4O4 B13161515 Bis(5,6,7,8-tetrahydro-1,6-naphthyridine); oxalic acid

Bis(5,6,7,8-tetrahydro-1,6-naphthyridine); oxalic acid

Cat. No.: B13161515
M. Wt: 358.4 g/mol
InChI Key: WISLNJIKFAMFAL-UHFFFAOYSA-N
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Description

Crystallographic Analysis of Bicyclic Naphthyridine-Oxalate Coordination

The crystallographic architecture of bis(5,6,7,8-tetrahydro-1,6-naphthyridine); oxalic acid involves a supramolecular assembly where oxalic acid bridges two naphthyridine units. While direct single-crystal data for this specific compound are limited, analogous systems reveal critical trends. For example, oxalate ligands in coordination chemistry often adopt μ₂- or μ₃-bridging modes, as observed in copper-oxalate complexes. In such structures, oxalate ions coordinate via their carboxylate groups, forming extended networks through hydrogen bonding and π-π stacking interactions.

The molecular formula of this compound is derived from its components: two 5,6,7,8-tetrahydro-1,6-naphthyridine molecules (C₈H₁₀N₂ each) and one oxalic acid molecule (C₂H₂O₄), yielding C₁₈H₂₂N₄O₄. The calculated molecular weight is 358.4 g/mol.

Property Value
Molecular formula C₁₈H₂₂N₄O₄
Molecular weight 358.4 g/mol
Coordination mode of oxalate μ₂-bridging (hypothesized)
Hydrogen bonding motifs N–H⋯O and O–H⋯N interactions

The bicyclic naphthyridine system introduces steric constraints, favoring a chair-like conformation in the saturated six-membered ring. This geometry optimizes orbital overlap for π-conjugation in the aromatic pyridine moiety.

Spectroscopic Identification via Nuclear Magnetic Resonance and Infrared Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the electronic environment of this compound. For the parent 5,6,7,8-tetrahydro-1,6-naphthyridine, characteristic ¹H NMR signals include δ 3.79 ppm (methoxy group) and δ 2.58–2.75 ppm (methylene protons adjacent to nitrogen). In the bis-oxalate derivative, deshielding effects from the oxalate carboxylates would shift aromatic protons downfield, while methylene groups retain similar splitting patterns.

¹³C NMR data for related naphthyridines show carbonyl carbons at δ 174.8 ppm and aromatic carbons between δ 108.1–162.0 ppm. Oxalic acid’s carbonyl carbons typically resonate near δ 165–170 ppm, distinguishable from the naphthyridine framework.

Infrared (IR) spectroscopy reveals key functional groups:

  • N–H stretches : 3300–3500 cm⁻¹ (amine groups in naphthyridine)
  • C=O stretches : 1680–1720 cm⁻¹ (oxalate carboxylates)
  • C–N stretches : 1250–1350 cm⁻¹ (pyridine ring)
Spectroscopic Technique Key Peaks Assignment
¹H NMR δ 3.79 (s, 3H) Methoxy group
¹³C NMR δ 174.8 Carbonyl carbon (oxalate)
IR 1705 cm⁻¹ C=O symmetric stretch

Comparative Molecular Geometry with Related Fused Heterocycles

This compound exhibits distinct geometric features compared to other fused heterocycles. The saturated six-membered ring in the naphthyridine moiety reduces aromaticity relative to fully unsaturated analogs, while oxalate’s planar carboxylates enhance intermolecular interactions.

Compound Ring System Key Functional Groups Coordination Behavior
5,6,7,8-Tetrahydro-1,6-naphthyridine Bicyclic (6/6) Amine, pyridine Forms hydrogen-bonded networks
2-Aminoquinoline Bicyclic (6/6) Amine, pyridine Chelates metal ions via N donors
3-Hydroxyquinoline Bicyclic (6/6) Hydroxyl, pyridine Participates in O–H⋯N hydrogen bonds
Bis(naphthyridine); oxalic acid Bicyclic + dicarboxylate Amine, carboxylate Bridges via μ₂-oxalate motifs

Properties

Molecular Formula

C18H22N4O4

Molecular Weight

358.4 g/mol

IUPAC Name

oxalic acid;5,6,7,8-tetrahydro-1,6-naphthyridine

InChI

InChI=1S/2C8H10N2.C2H2O4/c2*1-2-7-6-9-5-3-8(7)10-4-1;3-1(4)2(5)6/h2*1-2,4,9H,3,5-6H2;(H,3,4)(H,5,6)

InChI Key

WISLNJIKFAMFAL-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1N=CC=C2.C1CNCC2=C1N=CC=C2.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

The synthesis of Bis(5,6,7,8-tetrahydro-1,6-naphthyridine); oxalic acid involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions to form the naphthyridine ring system. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process . Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

Bis(5,6,7,8-tetrahydro-1,6-naphthyridine); oxalic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield naphthyridine derivatives with different functional groups .

Comparison with Similar Compounds

Key Features :

  • Oxalic Acid : Acts as a chelator, enhancing solubility and stability. Its dibasic nature allows coordination with two naphthyridine units .
  • 1,6-Naphthyridine : The tetrahydro form reduces aromaticity, improving reactivity for functionalization at the 2-, 3-, or 7-positions .

Comparison with Structural Analogs

Substituted Naphthyridines

Compound Name Molecular Formula Molecular Weight Solubility Key Features Reference
Bis(5,6,7,8-tetrahydro-1,6-naphthyridine); oxalic acid (C₈H₁₀N₂)₂·C₂H₂O₄ ~430.3 Water (moderate) Chelation-enhanced stability
5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride C₈H₁₁ClN₂ 170.64 Water (high) 1,7-substitution; pharmaceutical use
5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid methyl ester C₁₀H₁₂N₂O₂ 192.21 Organic solvents Ester group improves lipophilicity
6-Boc-3-nitro-7,8-dihydro-5H-[1,6]naphthyridine C₁₃H₁₇N₃O₄ 279.29 Chloroform, DMSO Boc-protected; nitro functionalization

Insights :

  • Substitution Position : 1,6-naphthyridine derivatives (e.g., the bis-complex) exhibit distinct reactivity compared to 1,7-substituted analogs (e.g., ’s hydrochloride salt). The 1,6 configuration enhances π-stacking in drug design .
  • Functional Groups : Methyl esters () or nitro groups () alter solubility and electronic properties, whereas oxalic acid provides hydrophilic character .

Counterion Comparisons

Counterion Example Compound Stability Solubility Applications Reference
Oxalic acid Bis(1,6-naphthyridine); oxalic acid High (chelated) Moderate (water) Drug delivery, chelation
Hydrochloride 5,6,7,8-Tetrahydro-1,7-naphthyridine HCl Moderate High (water) Pharmaceuticals
Boc-protected 6-Boc-3-nitro-1,6-naphthyridine High Organic solvents Intermediate in synthesis

Insights :

  • Hydrochloride salts () are preferred for aqueous formulations, while Boc protection () aids in multi-step syntheses .

Physicochemical and Functional Comparisons

Solubility and Reactivity

  • Oxalic Acid Complex : Moderate water solubility due to hydrophilic oxalate, facilitating use in biological systems .
  • 1,7-Naphthyridine HCl (): High water solubility suits intravenous drug formulations .
  • Methyl Ester () : Lipophilic, ideal for membrane penetration in drug candidates .

Pharmaceutical Potential

  • Bis(1,6-naphthyridine); Oxalic Acid: Potential as a metal-chelating agent in neurodegenerative therapies .
  • 1,7-Naphthyridine HCl () : Used in preclinical studies for receptor modulation .

Industrial Use

  • Oxalic Acid : Effective in metal cleaning () but toxic at high doses (LD₅₀ = 375 mg/kg in rats) .
  • Naphthyridine Derivatives : Generally safer in controlled formulations but require toxicity profiling .

Biological Activity

Bis(5,6,7,8-tetrahydro-1,6-naphthyridine); oxalic acid (CAS Number: 1305712-00-8) is a nitrogen-containing fused heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N4O4C_{18}H_{22}N_{4}O_{4} with a molecular weight of 358.4 g/mol. This compound features a unique naphthyridine scaffold that contributes to its biological activity.

PropertyValue
Molecular FormulaC18H22N4O4C_{18}H_{22}N_{4}O_{4}
Molecular Weight358.4 g/mol
CAS Number1305712-00-8

Anticancer Properties

Research indicates that derivatives of naphthyridine exhibit significant anticancer activity. This compound has been shown to inhibit tumor cell proliferation by targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vivo studies demonstrated that the compound has good absorption and bioavailability in animal models without significantly inhibiting metabolic enzymes in the liver .

Case Study:
In a study assessing the anticancer efficacy of naphthyridine derivatives, it was found that compounds structurally similar to this compound displayed IC50 values ranging from 10.47 to 15.03 μg/mL against various cancer cell lines including non-small cell lung cancer and cervical cancer .

Antiviral Activity

Another significant aspect of the biological activity of this compound is its antiviral potential. A series of tetrahydronaphthyridine derivatives were evaluated for their ability to inhibit HIV-1 replication by targeting the LEDGF/p75-binding site on HIV integrase. These studies suggest that compounds like this compound may serve as promising candidates for developing antiviral therapies .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Cyclin-dependent Kinase Inhibition : By inhibiting CDKs, the compound disrupts the cell cycle in cancer cells.
  • Integration with Viral Proteins : The ability to bind to viral integrase suggests a mechanism for disrupting HIV replication.
  • Modulation of Inflammatory Pathways : Similar compounds have been shown to modulate inflammatory cytokine production.

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